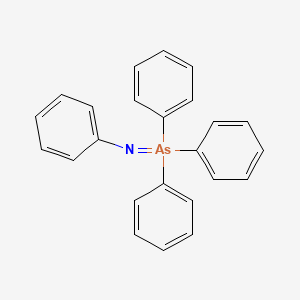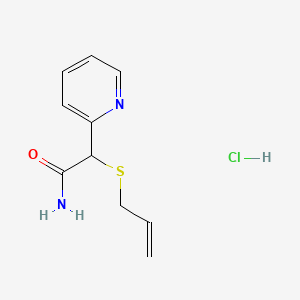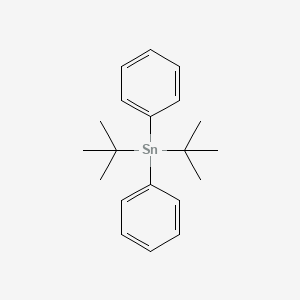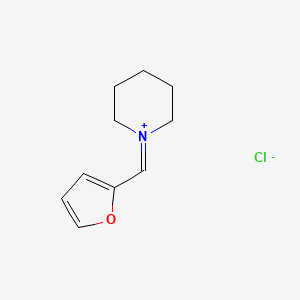
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane is a halogenated cyclopropane derivative. This compound is characterized by the presence of two bromine atoms and a but-3-en-1-yl group attached to a cyclopropane ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane can be synthesized through the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is typically carried out in a solvent like methylene chloride at a temperature range of 25-35°C .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as methyllithium, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Methyllithium: Used in substitution reactions to replace bromine atoms with methyl groups.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products:
Oxidation Products: Formation of epoxides or other oxidized derivatives.
Reduction Products: Formation of alkanes or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane has several scientific research applications:
Medicine: Research into its potential use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another halogenated cyclopropane derivative with similar reactivity.
1-Bromo-2-chloromethylbicyclo[1.1.0]butane: Formed through the reaction of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane with methyllithium.
Uniqueness
1,1-Dibromo-2-(but-3-en-1-yl)cyclopropane is unique due to the presence of the but-3-en-1-yl group, which provides additional reactivity and potential for further functionalization compared to other similar compounds.
Eigenschaften
CAS-Nummer |
32264-69-0 |
|---|---|
Molekularformel |
C7H10Br2 |
Molekulargewicht |
253.96 g/mol |
IUPAC-Name |
1,1-dibromo-2-but-3-enylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-2-3-4-6-5-7(6,8)9/h2,6H,1,3-5H2 |
InChI-Schlüssel |
HFQVVHIJPXRFNH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1CC1(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
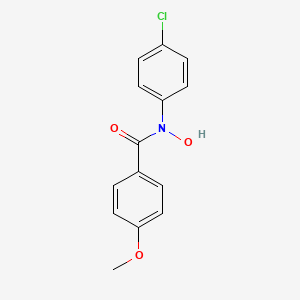

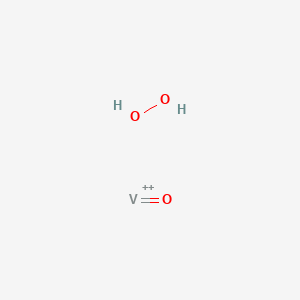
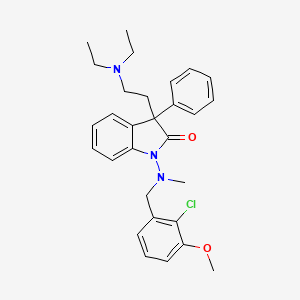
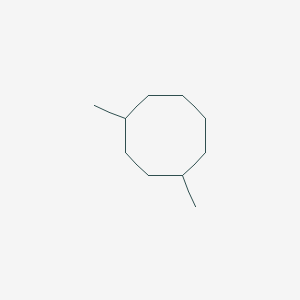
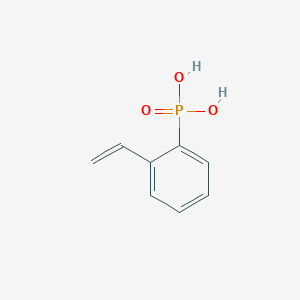
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
